

An In-depth Technical Guide to the Off-target Molecular Effects of Mirabegron

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabegron is a potent and selective agonist of the β 3-adrenergic receptor, approved for the treatment of overactive bladder (OAB). Its primary mechanism of action involves the relaxation of the detrusor smooth muscle, leading to an increase in bladder capacity. However, like many therapeutic agents, mirabegron exhibits a range of off-target effects at the molecular level that are crucial to understand for a comprehensive safety and efficacy profile. This technical guide provides an in-depth overview of the known off-target interactions of mirabegron, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Data Presentation: Quantitative Off-target Interactions of Mirabegron

The following tables summarize the quantitative data on the binding affinities and functional inhibition of mirabegron at various off-target sites.

Table 1: Adrenergic Receptor Binding Affinities



Receptor Subtype	Species	Assay Type	Parameter	Value	Reference
α1A- Adrenergic	Human	Radioligand Binding	pKi	6.36	[1]
α1A- Adrenergic	Human	Radioligand Binding	Ki	1.0 μΜ	[2]
α1A- Adrenergic	Human	Competition Assay	Ki	0.437 μΜ	[3]
α1B- Adrenergic	Human	Radioligand Binding	pKi	5.74	[1]
α1B- Adrenergic	Human	Competition Assay	Ki	26 μΜ	[3]
α1D- Adrenergic	Human	Radioligand Binding	pKi	4.59	[1]
α1D- Adrenergic	Human	Competition Assay	Ki	1.8 μΜ	[3]
β1- Adrenergic	Human	Radioligand Binding	Ki	383 nM	[3]
β2- Adrenergic	Human	Radioligand Binding	Ki	977 nM	[3]

Table 2: Muscarinic Receptor Binding Affinities



Receptor Subtype	Species	Assay Type	Parameter	Value	Reference
M2 Muscarinic	Human	Radioligand Binding	Ki	2.1 μΜ	[2]
Muscarinic (Bladder)	Rat	Radioligand Binding	-	-	[4]
-	-	Functional Assay (two- site model)	pEC50 (high affinity)	7.06	[4]
-	-	Functional Assay (two- site model)	pEC50 (low affinity)	4.97	[4]

Table 3: Cytochrome P450 Inhibition

Enzyme	System	Parameter	Value	Notes	Reference
CYP2D6	Recombinant Enzyme	IC50	0.67 μΜ	-	[5]
CYP2D6	Human Liver Microsomes	IC50	13 μΜ	Without pre- incubation	[5][6]
CYP2D6	Human Liver Microsomes	IC50	4.3 μΜ	With 30-min pre- incubation	[5][6]
CYP3A4	Recombinant Enzyme	IC50	42.5 μM	-	[5]
CYP1A2, 2B6, 2C8, 2C9, 2C19, 2E1	Human Liver Microsomes	IC50	>100 µM	With and without pre-incubation	[6]



Experimental Protocols Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the interaction of a ligand with a receptor. The data presented in Tables 1 and 2 were primarily generated using this methodology.

Objective: To determine the binding affinity (Ki) of mirabegron for a specific receptor.

General Methodology:

- Membrane Preparation:
 - Cells stably or transiently expressing the receptor of interest (e.g., HEK293 cells for adrenergic receptors) are cultured and harvested.
 - Cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.
 - The protein concentration of the membrane preparation is determined.
- Competitive Binding Assay:
 - A fixed concentration of a high-affinity radioligand for the target receptor (e.g., [3H]-prazosin for α1-adrenergic receptors, [N-methyl-3H]scopolamine for muscarinic receptors) is used.
 - Increasing concentrations of the unlabeled competitor ligand (mirabegron) are added to the reaction mixture containing the membranes and the radioligand.
 - The mixture is incubated to allow binding to reach equilibrium.
- Separation of Bound and Free Radioligand:
 - The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
 - The filters are washed with ice-cold buffer to remove any unbound radioligand.



· Quantification:

- The radioactivity retained on the filters is measured using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled specific ligand.

Data Analysis:

- The concentration of mirabegron that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition curve.
- The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Cytochrome P450 Inhibition Assays

The inhibitory potential of mirabegron on various CYP450 enzymes (Table 3) is assessed using in vitro assays with human liver microsomes or recombinant enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of mirabegron for specific CYP450 enzymes.

General Methodology:

• Enzyme Source:

 Pooled human liver microsomes (HLM) or recombinant human CYP450 enzymes are used as the enzyme source.

Incubation:

 A specific probe substrate for the CYP450 isoform of interest (e.g., dextromethorphan for CYP2D6, testosterone for CYP3A4) is incubated with the enzyme source and a NADPHgenerating system (cofactor).



- A range of concentrations of the inhibitor (mirabegron) is included in the incubation mixture.
- For time-dependent inhibition studies, a pre-incubation of mirabegron with the microsomes and NADPH is performed before the addition of the probe substrate.
- Reaction Termination:
 - The reaction is stopped, typically by the addition of a cold organic solvent (e.g., acetonitrile).
- Metabolite Quantification:
 - The formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
 - The rate of metabolite formation in the presence of different concentrations of mirabegron is compared to the control (no inhibitor).
 - The IC50 value, the concentration of mirabegron that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations Signaling Pathways and Experimental Workflows





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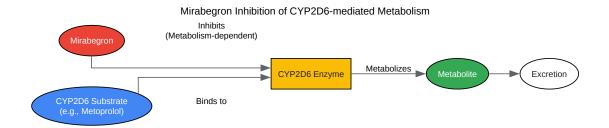
Caption: Antagonism of the α 1-Adrenergic Receptor Signaling Pathway by Mirabegron.



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Caption: Antagonism of the M2 Muscarinic Receptor Signaling Pathway by Mirabegron.

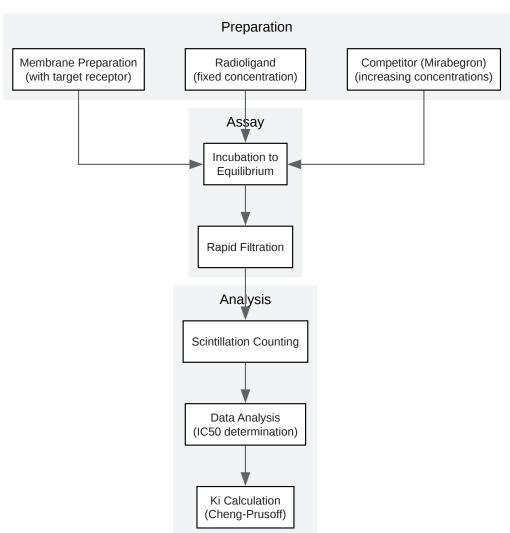




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Caption: Mechanism of CYP2D6 Inhibition by Mirabegron.





Workflow for a Competitive Radioligand Binding Assay

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Caption: General Experimental Workflow for a Competitive Radioligand Binding Assay.

Conclusion



This technical guide provides a consolidated overview of the molecular off-target effects of mirabegron. The quantitative data reveals that while mirabegron is highly selective for the β 3-adrenergic receptor, it does interact with other adrenergic and muscarinic receptor subtypes, albeit at significantly higher concentrations. Furthermore, its metabolism-dependent inhibition of CYP2D6 is a clinically relevant interaction that necessitates caution when co-administering with drugs metabolized by this enzyme. The provided experimental methodologies offer a framework for the key assays used to characterize these interactions. A thorough understanding of these off-target effects is paramount for researchers, scientists, and drug development professionals in the continued evaluation of mirabegron's therapeutic potential and safety profile.

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